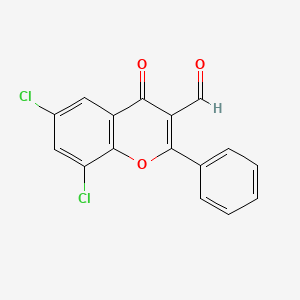
6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde is a chemical compound with the molecular formula C16H8Cl2O3. It is a derivative of benzopyran, characterized by the presence of two chlorine atoms at positions 6 and 8, a phenyl group at position 2, and an aldehyde group at position 3.
Preparation Methods
The synthesis of 6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol .
Scientific Research Applications
6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
6,8-Dichloro-4-oxo-2-phenyl-4H-1-benzopyran-3-carbaldehyde can be compared with other similar compounds, such as:
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde: This compound has a similar structure but lacks the phenyl group at position 2.
6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group at position 3.
Baicalin: A naturally occurring flavonoid with a similar benzopyran structure but different functional groups .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
658074-71-6 |
|---|---|
Molecular Formula |
C16H8Cl2O3 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
6,8-dichloro-4-oxo-2-phenylchromene-3-carbaldehyde |
InChI |
InChI=1S/C16H8Cl2O3/c17-10-6-11-14(20)12(8-19)15(9-4-2-1-3-5-9)21-16(11)13(18)7-10/h1-8H |
InChI Key |
WBHJDJODKGQQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
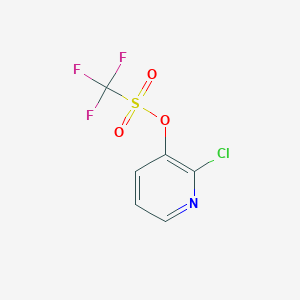
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)
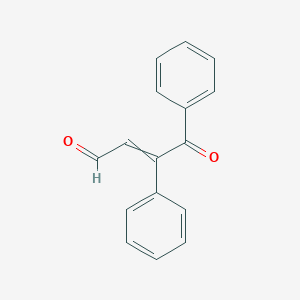
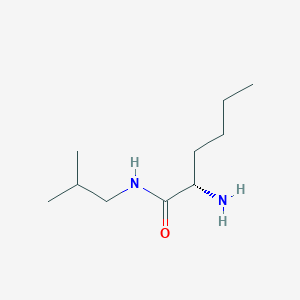
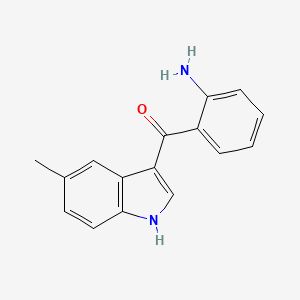
![N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B12527643.png)
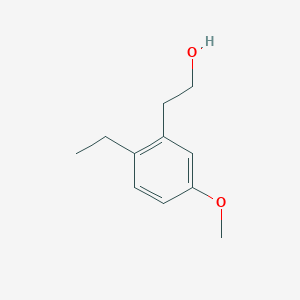
![1-(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)ethan-1-one](/img/structure/B12527654.png)
![Benzoic acid, 2-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12527660.png)
![Ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12527661.png)

![6-[(1S)-1-phenylethyl]-6-azabicyclo[3.1.0]hexane](/img/structure/B12527679.png)
